alpha-L-Rhamnose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-HGVZOGFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331435 | |
| Record name | alpha-L-Rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6014-42-2 | |
| Record name | α-L-Rhamnose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6014-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-L-Rhamnose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-L-Rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-L-RHAMNOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0E04Y9M7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolism of Alpha L Rhamnose
Biosynthetic Pathways
Two primary pathways for the biosynthesis of nucleotide-activated L-rhamnose have been identified in nature. Bacteria and archaea predominantly utilize the dTDP-L-rhamnose (Rml) pathway to produce dTDP-β-L-rhamnose. portlandpress.complos.orgbiorxiv.org In contrast, plants and other eukaryotes like fungi primarily synthesize UDP-β-L-rhamnose through the NRS/ER or RHM pathways. portlandpress.com
dTDP-L-Rhamnose Pathway (Rml Pathway) in Bacteria and Archaea
The biosynthesis of dTDP-L-rhamnose in bacteria and archaea is a four-step enzymatic process that converts glucose-1-phosphate and deoxythymidine triphosphate (dTTP) into dTDP-L-rhamnose. plos.orgnih.gov This pathway involves four conserved enzymes: RmlA, RmlB, RmlC, and RmlD. frontiersin.orgresearchgate.net
The first committed step in the Rml pathway is catalyzed by Glucose-1-Phosphate Thymidylyltransferase, also known as RmlA. nih.govresearchgate.net This enzyme facilitates the condensation of glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate. nih.gov The reaction is a nucleotidyl transfer, specifically the transfer of a deoxythymidine monophosphate (dTMP) moiety to G1P. nih.gov RmlA activity is dependent on the presence of divalent cations, such as Mg2+. uniprot.orguniprot.org The enzyme typically functions as a homotetramer. nih.gov In Escherichia coli, the reaction follows a sequential ordered bi-bi mechanism, where substrates bind and products are released in a specific order. uniprot.org
Table 1: RmlA Enzyme Characteristics
| Feature | Description |
|---|---|
| Enzyme Name | Glucose-1-Phosphate Thymidylyltransferase |
| Gene Name | rmlA (or rfbA) |
| E.C. Number | 2.7.7.24 |
| Substrates | Glucose-1-phosphate, dTTP |
| Products | dTDP-D-glucose, Pyrophosphate |
| Cofactor | Mg2+ |
| Catalytic Mechanism | Sequential ordered bi-bi |
The second step is the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, a reaction catalyzed by dTDP-D-glucose 4,6-dehydratase (RmlB). frontiersin.orgnih.gov This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family and utilizes NAD+ as a tightly bound cofactor. wikipedia.orgresearchgate.net The reaction proceeds through a three-step mechanism involving oxidation at the C4' hydroxyl group, subsequent dehydration, and finally, reduction to form the 4-keto-6-deoxy product. uniprot.orguniprot.org RmlB functions as a homodimer, with each monomer containing a Rossmann fold for NAD+ binding and a C-terminal domain for substrate binding. wikipedia.orgresearchgate.net
Table 2: RmlB Enzyme Characteristics
| Feature | Description |
|---|---|
| Enzyme Name | dTDP-D-Glucose 4,6-Dehydratase |
| Gene Name | rmlB (or rfbB) |
| E.C. Number | 4.2.1.46 |
| Substrate | dTDP-D-glucose |
| Product | dTDP-4-keto-6-deoxy-D-glucose, H2O |
| Cofactor | NAD+ |
| Family | Short-chain dehydrogenase/reductase (SDR) |
The third enzyme in the pathway, dTDP-4-keto-6-deoxy-glucose 3,5-epimerase (RmlC), catalyzes a double epimerization at the C3' and C5' positions of the sugar ring. plos.orgnih.gov This reaction converts dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-6-deoxy-L-mannose (also known as dTDP-4-keto-L-rhamnose). epfl.chuniprot.org RmlC is a homodimer with a central jelly roll motif that forms the active site. nih.gov The enzyme's catalytic mechanism is believed to be conserved across different bacterial species due to the high conservation of active site residues. nih.gov
Table 3: RmlC Enzyme Characteristics
| Feature | Description |
|---|---|
| Enzyme Name | dTDP-4-keto-6-deoxy-glucose 3,5-Epimerase |
| Gene Name | rmlC (or rfbC) |
| E.C. Number | 5.1.3.13 |
| Substrate | dTDP-4-keto-6-deoxy-D-glucose |
| Product | dTDP-4-keto-L-rhamnose |
| Structure | Homodimer with a jelly roll motif |
The final step in the biosynthesis of dTDP-L-rhamnose is the stereospecific reduction of the C4' keto group of dTDP-4-keto-L-rhamnose. portlandpress.complos.org This reaction is catalyzed by dTDP-4-keto-L-rhamnose 4-keto-reductase (RmlD), which utilizes NADPH as a cofactor to produce the final product, dTDP-L-rhamnose. nih.govasm.org RmlD is also a member of the short-chain dehydrogenase/reductase (SDR) family. uniprot.org
Table 4: RmlD Enzyme Characteristics
| Feature | Description |
|---|---|
| Enzyme Name | dTDP-4-keto-L-Rhamnose 4-keto-Reductase |
| Gene Name | rmlD (or rfbD) |
| E.C. Number | 1.1.1.133 |
| Substrate | dTDP-4-keto-L-rhamnose |
| Product | dTDP-L-rhamnose |
| Cofactor | NADPH |
| Family | Short-chain dehydrogenase/reductase (SDR) |
In many bacteria, the four genes encoding the enzymes of the Rml pathway (rmlA, rmlB, rmlC, and rmlD) are often found clustered together in an operon. portlandpress.com This genomic arrangement facilitates the coordinated expression of the biosynthetic pathway. However, this organization is not universal. For instance, in Streptococcus species, the rml genes are not always clustered. portlandpress.com In some mycobacteria, the rml genes are dispersed throughout the genome. biorxiv.org The organization of these genes can be influenced by factors such as horizontal gene transfer and genome rearrangements. frontiersin.orgdntb.gov.ua
Essentiality of Rml Genes for Bacterial Fitness and Virulence
The rml gene cluster (comprising rmlA, rmlB, rmlC, and rmlD) is responsible for the synthesis of dTDP-L-rhamnose in many bacteria. This pathway is crucial for the production of cell surface glycans, such as lipopolysaccharides (LPS) and cell wall polysaccharides. nih.govoup.com The integrity of this pathway is directly linked to bacterial survival, fitness, and pathogenicity. nih.govoup.comresearchgate.netbiorxiv.org
However, the impact can vary. In some cases, while rml gene mutations affect the cell wall composition, a direct confirmation of L-rhamnose loss or a severe attenuation of virulence is not always observed. nih.govoup.com Despite this variability, the general consensus from numerous studies is that the dTDP-L-rhamnose biosynthesis pathway represents a critical metabolic route for the viability and infectivity of many bacterial pathogens, making its constituent enzymes potential targets for antimicrobial therapies. nih.govasm.org
Below is a table summarizing the impact of rml gene disruption in select pathogenic bacteria.
| Bacterium | Affected Glycan Structure | Impact of rml Gene Disruption | Reference(s) |
| Escherichia coli (ExPEC) | O-antigen of Lipopolysaccharide (LPS) | 10,000-fold attenuation of virulence. | asm.org |
| Listeria monocytogenes | Wall Teichoic Acids (WTAs) | Impaired anchoring of virulence factors, reduced resistance to antimicrobial peptides, decreased virulence. | researchgate.netresearchgate.net |
| Pseudomonas aeruginosa | Lipopolysaccharide (LPS) | Resistance to certain bacteriophages, though impact on overall fitness and virulence can vary. | researchgate.net |
| Streptococcus pyogenes | Group A Carbohydrate (GAC) | Attenuated growth and aberrant cell morphology. | nih.gov |
UDP-L-Rhamnose Pathway (UDP Pathway) in Plants, Fungi, and Algae
In contrast to the dTDP-L-rhamnose pathway in bacteria, plants, fungi, and algae primarily utilize a pathway that synthesizes UDP-L-rhamnose from the precursor UDP-D-glucose. researchgate.netbiorxiv.org This pathway is also found in some nucleocytoplasmic large DNA viruses. mdpi.comnih.gov The UDP pathway generally involves two main enzymatic steps following the synthesis of the initial substrate, UDP-D-glucose. nih.govnih.gov First, a dehydration reaction occurs, followed by a combined epimerization and reduction step. mdpi.comnih.gov
In fungi such as Magnaporthe grisea and Botryotinia fuckeliana, UDP-L-rhamnose is produced, and the genes for this pathway are expressed in a tissue-specific manner, suggesting a regulated role for rhamnose-containing glycans in their life cycle and host interactions. nih.govnih.gov In plants, this pathway is ubiquitous and essential for the synthesis of pectins like rhamnogalacturonan I and II, which are critical components of the cell wall. researchgate.netuzh.ch The UDP pathway is considered the primary route for L-rhamnose synthesis in eukaryotes. researchgate.netbiorxiv.org
UDP-D-Glucose 4,6-Dehydratase (UGD)
The first committed step in the UDP-L-rhamnose pathway is catalyzed by UDP-D-glucose 4,6-dehydratase (UGD). mdpi.comnih.gov This enzyme converts UDP-D-glucose into the intermediate UDP-4-keto-6-deoxy-D-glucose. nih.govnih.gov This reaction involves the removal of a water molecule from the substrate. researchgate.net The resulting product, UDP-4-keto-6-deoxy-D-glucose, exists in solution primarily in a hydrated form with a smaller amount in the keto form. nih.govnih.gov UGD enzymes show a strong preference for the UDP-D-glucose substrate over the dTDP-D-glucose used in the bacterial pathway. mdpi.comnih.gov This enzyme is a key control point in the pathway and is found in plants, fungi, and certain viruses that synthesize UDP-L-rhamnose. mdpi.comnih.gov
Bifunctional UDP-4-keto-6-deoxy-D-glucose Epimerase/Reductase (UGER)
Following the action of UGD, the intermediate UDP-4-keto-6-deoxy-D-glucose is converted to the final product, UDP-L-rhamnose, by a bifunctional enzyme: UDP-4-keto-6-deoxy-D-glucose epimerase/reductase (UGER). mdpi.comnih.gov This enzyme catalyzes two sequential reactions: a 3,5-epimerization followed by an NADPH-dependent 4-reduction. nih.govnih.gov This bifunctional nature, where two activities are present on a single polypeptide chain, is a characteristic feature of the UDP pathway in many eukaryotes and some viruses, contrasting with the bacterial rml pathway that uses two separate enzymes (RmlC and RmlD) for these steps. mdpi.comnih.govresearchgate.net The UGER enzyme is essential for completing the synthesis of UDP-L-rhamnose in organisms that utilize this pathway. nih.govnih.gov
Fusion Proteins (e.g., RHM in Arabidopsis thaliana)
In plants, the enzymatic activities for UDP-L-rhamnose synthesis are often found on large, multifunctional proteins. asm.orgportlandpress.com A prime example is found in Arabidopsis thaliana, which encodes three isoforms of a protein called RHAMNOSE BIOSYNTHESIS (RHM). uzh.chasm.orgmdpi.com These RHM proteins, such as RHM1, are trifunctional, containing all three enzymatic activities required to convert UDP-D-glucose directly to UDP-L-rhamnose on a single polypeptide chain. mdpi.comresearchgate.netuniprot.org
The RHM protein is organized into distinct domains: the N-terminal domain functions as the UDP-D-glucose 4,6-dehydratase (UGD), while the C-terminal domain possesses the bifunctional UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase and 4-reductase (UGER) activities. researchgate.netnsf.gov This fusion of enzymes is thought to facilitate metabolic channeling, increasing the efficiency of the pathway. asm.org The RHM1 isoform is the most abundantly expressed in Arabidopsis and is crucial for normal organ development. nsf.gov RHM2 is particularly important for producing the rhamnose-rich pectinaceous seed coat mucilage. uzh.chresearchgate.net The existence of these fusion proteins highlights an evolutionary strategy in plants to streamline the synthesis of essential cell wall components. researchgate.net
GDP-D-Rhamnose Pathway (GDP Pathway) in Pseudomonas and Aneurinibacillus
A third, less common pathway for rhamnose biosynthesis produces GDP-D-rhamnose. This pathway is notably restricted to bacteria such as Pseudomonas and Aneurinibacillus. researchgate.netbiorxiv.orgbiorxiv.org Unlike the other pathways that produce the L-isomer of rhamnose, this pathway synthesizes the D-isomer. biorxiv.orgmdpi.com The starting substrate for this pathway is GDP-D-mannose. mdpi.comnih.gov
The conversion involves two enzymatic steps:
GDP-D-mannose-4,6-dehydratase (GMD) catalyzes the conversion of GDP-D-mannose to the intermediate GDP-4-keto-6-deoxy-D-mannose. mdpi.comnih.gov
GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD) then reduces the intermediate to the final product, GDP-D-rhamnose. mdpi.comnih.gov
Interestingly, Pseudomonas aeruginosa is unique in that it possesses genes for both the GDP-D-rhamnose pathway and the dTDP-L-rhamnose (rml) pathway, allowing it to produce both D- and L-rhamnose for different polysaccharide structures. researchgate.netbiorxiv.org The enzymes in the GDP pathway, GMD and RMD, show strict substrate specificity and are homologous to RmlB and RmlD of the bacterial L-rhamnose pathway, respectively. mdpi.com The functions of these enzymes have been confirmed in vitro for both Pseudomonas aeruginosa and Aneurinibacillus thermoaerophilus. mdpi.comnih.gov
L-Rhamnose Biosynthesis in Nucleocytoplasmic Large DNA Viruses
Nucleocytoplasmic large DNA viruses (NCLDVs), also known as giant viruses, possess large genomes that encode for a surprising array of metabolic functions typically found in cellular organisms, including sugar biosynthesis. nih.govresearchgate.net Several of these viruses, such as Acanthamoeba polyphaga mimivirus and Acanthocystis turfacea chlorella virus 1 (ATCV-1), have been found to encode enzymes for the synthesis of L-rhamnose. nih.govnih.gov
These viruses utilize a UDP-L-rhamnose pathway that is biochemically similar to the one found in plants. nih.govasm.org For example, Mimivirus encodes both a UDP-D-glucose 4,6-dehydratase (UGD) and a bifunctional UDP-4-keto-6-deoxy-D-glucose epimerase/reductase (UGER), giving it a complete, autonomous pathway to produce UDP-L-rhamnose. nih.govnih.govmdpi.com The virus ATCV-1, however, only encodes the UGD enzyme, suggesting it relies on its host's UGER enzyme to complete the synthesis. nih.govasm.org
The viral enzymes are expressed as late genes during the replication cycle, which is consistent with their role in the post-translational modification of viral capsid proteins. nih.govnih.gov The presence of these pathways provides strong evidence that some giant viruses encode their own glycosylation machinery to produce specific glycan structures essential for their replication and infectivity, making them less dependent on the host's machinery. nih.govuzh.ch Phylogenetic analysis suggests that these viral genes were likely acquired through horizontal gene transfer from eukaryotic hosts. nih.govnih.gov
Horizontal Gene Transfer Events
The distribution of L-rhamnose biosynthesis pathways across the tree of life suggests a significant role for horizontal gene transfer (HGT), the movement of genetic material between different species. While L-rhamnose is found in all plants, it is only present in about 42% of prokaryotes, and its biosynthetic genes are notably absent in most eukaryotes, with nematodes being a striking exception. embopress.orgbiorxiv.org
Phylogenetic analyses indicate that nematodes likely acquired the gene for dTDP-4-keto-L-rhamnose reductase (RML-3), a key enzyme in the L-rhamnose pathway, from bacteria through an ancient interdomain HGT event. embopress.org This acquisition enabled nematodes to synthesize L-rhamnose, which is crucial for the integrity of their cuticle and provides resilience against environmental toxins. embopress.org The presence of rhamnose biosynthesis genes in large DNA viruses, such as chloroviruses, has also been attributed to HGT, where these enzymes are thought to be involved in modifying capsid proteins. biorxiv.orgresearchgate.net
In bacteria, genes for rhamnose-containing cell wall polysaccharide (RhaCWP) biosynthesis are often found in clusters that show variability between species, suggesting that HGT, potentially mediated by phages, plays a role in their dissemination. oup.com This transfer of genetic material can impact bacterial fitness, virulence, and interactions with the host's immune system. oup.com Similarly, it has been proposed that a chimeric enzyme involved in UDP-α-D-rhamnose biosynthesis in some microalgae arose from HGT and endosymbiotic gene transfer events during the evolution of plastids. portlandpress.com
Substrate Specificity and Intermediates in Biosynthesis
The biosynthesis of L-rhamnose primarily occurs via the formation of a nucleotide-activated sugar precursor, most commonly dTDP-L-rhamnose. mdpi.com This pathway is highly conserved in bacteria and involves four key enzymatic steps starting from α-D-glucose-1-phosphate. mdpi.comnih.gov
The intermediates and enzymes in the dTDP-L-rhamnose pathway are as follows:
α-D-Glucose-1-phosphate is converted to dTDP-D-glucose by glucose-1-phosphate thymidylyltransferase (RmlA). nih.gov
dTDP-D-glucose 4,6-dehydratase (RmlB) then catalyzes the dehydration of dTDP-D-glucose to form the intermediate dTDP-4-keto-6-deoxy-D-glucose . nih.gov
This intermediate is then acted upon by dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), which performs a double epimerization to produce dTDP-4-keto-L-rhamnose . nih.gov
Finally, dTDP-4-keto-L-rhamnose reductase (RmlD) reduces this product to the final precursor, dTDP-L-rhamnose . nih.gov
In plants and some fungi, an alternative pathway exists that produces UDP-L-rhamnose. portlandpress.com The enzymes in this pathway can be large, multifunctional proteins that carry out the necessary dehydration, epimerization, and reduction steps to convert UDP-D-glucose into UDP-L-rhamnose. portlandpress.com The substrate specificity of the subsequent rhamnosyltransferases (Rha-Ts) determines which donor (dTDP-L-rhamnose or UDP-L-rhamnose) is used to attach rhamnose to various glycoconjugates. mdpi.com
Table 1: Intermediates and Enzymes in dTDP-L-Rhamnose Biosynthesis
| Step | Substrate | Enzyme | Product |
| 1 | α-D-Glucose-1-phosphate | RmlA (Glucose-1-phosphate thymidylyltransferase) | dTDP-D-glucose |
| 2 | dTDP-D-glucose | RmlB (dTDP-D-glucose 4,6-dehydratase) | dTDP-4-keto-6-deoxy-D-glucose |
| 3 | dTDP-4-keto-6-deoxy-D-glucose | RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) | dTDP-4-keto-L-rhamnose |
| 4 | dTDP-4-keto-L-rhamnose | RmlD (dTDP-4-keto-L-rhamnose reductase) | dTDP-L-rhamnose |
Catabolism and Degradation Pathways in Microorganisms
Microorganisms have evolved several distinct pathways to utilize L-rhamnose as a carbon and energy source. researchgate.netmdpi.com At least three primary degradation routes have been identified in bacteria, archaea, and fungi. mdpi.comresearchgate.net
Phosphorylated Pathway: This is the canonical pathway in many bacteria, including Escherichia coli. nih.govfrontiersin.org It begins with the isomerization of L-rhamnose to L-rhamnulose by L-rhamnose isomerase (RhaA). nih.gov L-rhamnulose is then phosphorylated by rhamnulokinase (RhaB) to form L-rhamnulose-1-phosphate. nih.gov This intermediate is cleaved by L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD) into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. nih.govfrontiersin.org
Non-phosphorylated Aldolase Pathway: This pathway is common in fungi, such as Aspergillus nidulans, and has also been found in some bacteria like Azotobacter vinelandii. frontiersin.orgnih.gov It involves the conversion of L-rhamnose to pyruvate (B1213749) and L-lactaldehyde through a series of non-phosphorylated intermediates. The key enzymes are L-rhamnose dehydrogenase, L-rhamnonolactonase, L-rhamnonate dehydratase, and L-2-keto-3-deoxyrhamnonate aldolase. frontiersin.orgcdnsciencepub.com
Non-phosphorylated Diketo-hydrolase Pathway: Identified in archaea like Haloferax volcanii and bacteria such as Sphingomonas sp., this oxidative pathway degrades L-rhamnose to pyruvate and L-lactate. researchgate.netnih.gov The intermediates and enzymes differ from the other pathways and include 2-keto-3-deoxy-L-rhamnonate dehydrogenase and 2,4-diketo-3-deoxy-L-rhamnonate hydrolase. researchgate.netnih.gov
Entry into Central Metabolism
The end products of L-rhamnose catabolism are channeled into the central metabolic pathways of the cell, such as glycolysis. nih.gov
In the well-characterized phosphorylated pathway of E. coli, L-rhamnulose-1-phosphate aldolase cleaves its substrate to directly yield dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. nih.govfrontiersin.orgresearchgate.net DHAP is a key intermediate in the glycolytic pathway and can be readily converted to glyceraldehyde-3-phosphate by triosephosphate isomerase, thus directly entering central carbon metabolism. nih.govethz.ch
S-Lactaldehyde (commonly referred to as L-lactaldehyde) is the other major product of the phosphorylated pathway and is also produced by the non-phosphorylated aldolase pathway. nih.govfrontiersin.orgresearchgate.net This compound represents a critical metabolic branch point, and its subsequent fate is largely determined by the redox state of the cell, particularly the presence or absence of oxygen. biorxiv.orgebi.ac.ukasm.org
The metabolic fate of S-lactaldehyde diverges based on environmental conditions:
Aerobic Conditions: In the presence of oxygen, S-lactaldehyde is typically oxidized by lactaldehyde dehydrogenase to L-lactate. researchgate.netsmpdb.ca L-lactate can then be further oxidized by lactate (B86563) dehydrogenase to form pyruvate, which is a central metabolite that can enter the citric acid cycle. smpdb.ca The non-phosphorylated pathways in many fungi and some bacteria also directly produce pyruvate from the cleavage of L-2-keto-3-deoxyrhamnonate. cdnsciencepub.comescholarship.orgresearchgate.net
Anaerobic Conditions: In the absence of oxygen, S-lactaldehyde is reduced to S-1,2-propanediol (also known as L-1,2-propanediol) by an NADH-dependent propanediol (B1597323) oxidoreductase. nih.govbiorxiv.org This reaction serves to regenerate NAD+ and maintain redox balance during fermentation. biorxiv.org Some bacteria, such as Salmonella typhimurium and Listeria innocua, can further metabolize the S-1,2-propanediol they produce, converting it into propionaldehyde, which is then dismutated to n-propanol and propionate. asm.orgasm.orgresearchgate.net
Table 2: Products of S-Lactaldehyde Metabolism
| Condition | Pathway | Key Enzyme(s) | Final Product(s) |
| Aerobic | Oxidation | Lactaldehyde dehydrogenase, Lactate dehydrogenase | Pyruvate |
| Anaerobic | Reduction | Propanediol oxidoreductase | S-1,2-Propanediol |
| Anaerobic (some bacteria) | Further Metabolism | Diol dehydratase, etc. | n-Propanol, Propionate |
S-Lactaldehyde
L-Rhamnose Isomerase (L-RI / E.C. 5.3.1.14)
L-Rhamnose isomerase (L-RI), classified under E.C. 5.3.1.14, is a crucial enzyme in the microbial metabolism of L-rhamnose. sci-hub.senih.gov It catalyzes the reversible isomerization of L-rhamnose, an aldose sugar, to L-rhamnulose, a ketose sugar. sci-hub.seqmul.ac.uk This enzyme is found in a variety of microorganisms as it plays a fundamental role in the initial step of L-rhamnose catabolism. sci-hub.senih.gov The enzyme's systematic name is L-rhamnose aldose-ketose-isomerase. qmul.ac.uk
The catalytic mechanism of L-rhamnose isomerase involves a metal-mediated hydride shift. sci-hub.seqmul.ac.uk The active site of the enzyme contains two divalent metal ions. qmul.ac.ukebi.ac.uk The enzyme binds the substrate in its closed ring form and facilitates ring opening to an open-chain conformation that coordinates with one of the metal ions. qmul.ac.ukebi.ac.uk The isomerization from aldose to ketose then proceeds via this hydride-shift mechanism. qmul.ac.ukebi.ac.uk While the Escherichia coli L-RI is specific for L-rhamnose, the enzyme from Pseudomonas stutzeri exhibits broad substrate specificity, acting on various other aldoses and ketoses. qmul.ac.ukacs.org
The primary function of L-rhamnose isomerase in the metabolic pathway is the conversion of L-rhamnose to L-rhamnulose. sci-hub.senih.gov This reversible reaction is the first step in the breakdown of L-rhamnose in many bacteria, including E. coli. nih.govebi.ac.uk In this step, the aldose form of the sugar, L-rhamnose, is converted into its ketose isomer, L-rhamnulose. sci-hub.seqmul.ac.uk This isomerization is essential for the subsequent phosphorylation and cleavage of the sugar molecule in the catabolic pathway. sci-hub.senih.gov
Pathways of Degradation
L-rhamnose can be degraded through several metabolic pathways, with the specific pathway utilized varying among different organisms. researchgate.net The three primary routes for L-rhamnose catabolism are the phosphorylated pathway, the aldolase pathway, and the diketo-hydrolase pathway. researchgate.net
The phosphorylated pathway is the canonical route for L-rhamnose catabolism in many bacteria, including Escherichia coli. frontiersin.orgresearchgate.net This pathway involves three key enzymes: L-rhamnose isomerase (RhaA), L-rhamnulose kinase (RhaB), and L-rhamnulose-1-phosphate aldolase (RhaD). sci-hub.sefrontiersin.org
The process begins with L-rhamnose isomerase converting L-rhamnose into L-rhamnulose. sci-hub.senih.gov Subsequently, L-rhamnulose kinase phosphorylates L-rhamnulose to form L-rhamnulose-1-phosphate. sci-hub.se Finally, L-rhamnulose-1-phosphate aldolase cleaves L-rhamnulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. frontiersin.orguniprot.org The DHAP enters the central glycolytic pathway. mdpi.com
An alternative, non-phosphorylated pathway for L-rhamnose degradation is the aldolase pathway, which has been identified in some fungi and a limited number of bacterial species, such as Azotobacter vinelandii and Sphingomonas sp. researchgate.netresearchgate.net This pathway consists of four enzymatic steps that convert L-rhamnose into pyruvate and L-lactaldehyde. researchgate.net The enzymes involved are L-rhamnose-1-dehydrogenase, L-rhamnono-γ-lactonase, L-rhamnonate dehydratase, and L-2-keto-3-deoxyrhamnonate aldolase. researchgate.net
A third route for L-rhamnose degradation is the non-phosphorylated diketo-hydrolase pathway, which has been characterized in certain bacteria and archaea, including Sphingomonas sp. and Haloferax volcanii. researchgate.netnih.gov This pathway involves the oxidative degradation of L-rhamnose to pyruvate and L-lactate. nih.gov The key enzymes in this pathway include L-rhamnose dehydrogenase, L-rhamnonolactonase, L-rhamnonate dehydratase, L-2-keto-3-deoxyrhamnonate dehydrogenase, and 2,4-diketo-3-deoxyrhamnonate hydrolase. nih.govoup.comnih.gov
L-Rhamnose Aldolase Pathway
Gene Regulation of L-Rhamnose Metabolism
The metabolism of L-rhamnose is a tightly regulated process at the genetic level, ensuring that the enzymes for its catabolism are synthesized only when L-rhamnose is available as a carbon source. mdpi.comasm.org The regulatory mechanisms vary among different bacterial species. frontiersin.orgosti.gov
In Escherichia coli, the genes for L-rhamnose catabolism are organized into operons, primarily the rhaBAD and rhaSR operons. asm.orgjh.edu The rhaBAD operon encodes the metabolic enzymes L-rhamnose isomerase (RhaA), L-rhamnulose kinase (RhaB), and L-rhamnulose-1-phosphate aldolase (RhaD). frontiersin.org The rhaSR operon encodes the regulatory proteins RhaS and RhaR. asm.org
The induction of the rhaBAD operon is controlled by a regulatory cascade. jh.edu In the presence of L-rhamnose, the constitutively expressed RhaR protein activates the transcription of the rhaSR operon. mdpi.comigem.org The resulting increase in the concentration of the RhaS protein, which is an activator, then turns on the transcription of the rhaBAD operon and the rhaT gene (encoding the L-rhamnose transporter). asm.orgjh.edu This activation by RhaS is dependent on the presence of L-rhamnose. igem.org
Furthermore, the expression of the L-rhamnose catabolic genes is subject to catabolite repression, mediated by the cyclic AMP receptor protein (CRP). asm.orgnih.gov Full activation of the rhaBAD promoter requires both RhaS and the CRP-cAMP complex, ensuring that L-rhamnose is utilized preferentially only in the absence of more favorable carbon sources like glucose. frontiersin.orgnih.gov
In Bacillus subtilis, the regulation of the rhaEWRBMA operon for L-rhamnose catabolism involves the transcriptional regulator RhaR, which acts as a repressor. asm.orgnih.gov The binding of RhaR to the operator site is inhibited by L-rhamnulose-1-phosphate, an intermediate in the pathway, leading to derepression of the operon. asm.orgnih.gov Carbon catabolite repression in B. subtilis is mediated by CcpA. asm.orgnih.gov
RhaRS Operon in Escherichia coli
The metabolism of L-rhamnose in Escherichia coli is a well-studied model of gene regulation, controlled by the L-rhamnose regulon. This system involves a regulatory cascade orchestrated by two transcriptional activator proteins, RhaS and RhaR, which are encoded by the rhaSR operon. bemidjistate.edunih.gov These proteins belong to the AraC family of transcription activators. bemidjistate.edufrontiersin.org
The regulatory process begins when L-rhamnose is present. In response to the sugar, the RhaR protein activates the transcription of the rhaSR operon itself. asm.orgigem.org This positive auto-regulation leads to an increased synthesis of both RhaR and RhaS proteins. frontiersin.org Subsequently, the RhaS protein, in complex with L-rhamnose, activates the promoters of the rhaBAD and rhaT operons. bemidjistate.edufrontiersin.org The rhaBAD operon contains the genes for the catabolic enzymes L-rhamnose isomerase (RhaA), L-rhamnulose kinase (RhaB), and L-rhamnulose-1-phosphate aldolase (RhaD). frontiersin.orgigem.org The rhaT gene encodes the L-rhamnose transporter protein (RhaT), which is responsible for bringing the sugar into the cell. bemidjistate.edufrontiersin.org
Full activation of these promoters is a synergistic process that also requires the global regulator cyclic AMP receptor protein (CRP). nih.govasm.org CRP acts as a coactivator, binding to the promoter regions alongside RhaR or RhaS, which enhances transcriptional activation. nih.govasm.org This dual requirement ensures that the L-rhamnose metabolic genes are only expressed when L-rhamnose is available and a preferred carbon source like glucose is absent, a phenomenon known as catabolite repression. frontiersin.orgasm.org RhaR and RhaS bind to DNA as dimers to regulate their respective target promoters. bemidjistate.edu
Table 1: Key Genes and Proteins in the E. coli L-Rhamnose Regulon
| Gene/Operon | Encoded Protein | Function | Regulator(s) |
|---|---|---|---|
rhaSR |
RhaS and RhaR | Transcriptional activators | RhaR (positive auto-regulation), RhaS (negative auto-regulation), CRP |
rhaBAD |
RhaB, RhaA, RhaD | L-rhamnose catabolism enzymes | RhaS, CRP |
rhaT |
RhaT | L-rhamnose transport | RhaS, CRP |
L-Rhamnose-Responsive Transcription Factor RhaR in Aspergillus nidulans
In the filamentous fungus Aspergillus nidulans, the utilization of L-rhamnose is governed by a specific transcriptional activator known as RhaR. nih.govresearchgate.net This protein is a putative Zn(II)2Cys6 DNA-binding protein that plays a crucial positive role in inducing the transcription of the L-rhamnose regulon. nih.gov The RhaR homolog is also found in other ascomycetes, including Neurospora crassa. nih.gov
The expression of the rhaR gene itself appears to be constitutive, meaning its mRNA is present even when L-rhamnose is not available. nih.govmdpi.com However, the presence of functional RhaR protein alone is not sufficient for induction; L-rhamnose (or a derivative) is absolutely required to activate its regulatory function. nih.govresearchgate.net Studies suggest that the true physiological inducer is likely an intermediate metabolite of the L-rhamnose catabolic pathway, which activates the pre-existing RhaR protein. researchgate.netd-nb.info This mechanism is similar to the xylose induction system involving the XlnR activator. mdpi.com
Deletion of the rhaR gene in A. nidulans leads to a significantly impaired ability to grow on L-rhamnose as the sole carbon source. nih.govd-nb.info This growth defect is a direct consequence of reduced expression of genes essential for both L-rhamnose catabolism, such as the L-rhamnonate dehydratase gene lraC, and the genes encoding α-L-rhamnosidases (rhaA and rhaE), which are enzymes that liberate L-rhamnose from complex polysaccharides. nih.govnih.gov Gel mobility shift assays have confirmed that the RhaR protein directly binds to a specific DNA sequence (a partially symmetrical CGG-X11-CCG motif) within the promoter region of target genes like rhaA. nih.gov
Transport Mechanisms of alpha-L-Rhamnose
The uptake of L-rhamnose from the environment into the cell is a critical first step for its metabolism. This process is mediated by specific transporter proteins embedded in the cell membrane. plos.orgnih.gov In prokaryotes, L-rhamnose transport often occurs via transporters from the RhaT family or through ATP-binding cassette (ABC) transporter systems. nih.govasm.org In contrast, eukaryotic L-rhamnose transporters were not identified until recently. plos.orgnih.gov
Identification of L-Rhamnose Transporters (e.g., RhtA in Aspergillus niger)
The first eukaryotic L-rhamnose transporter was identified and functionally validated in the filamentous fungus Aspergillus niger. plos.orgresearcher.life This transporter, named RhtA (Protein ID 1119135), was discovered through a comparative plasmalemma proteomic analysis. nih.govresearcher.life
Biochemical and genetic analyses confirmed that RhtA is a high-affinity L-rhamnose transporter. plos.orgresearcher.life It is classified as a member of the Major Facilitator Superfamily (MFS), specifically belonging to the Fucose:H+ Symporter (FHS) Family 7. nih.govresearcher.life This classification is notable because this family previously consisted exclusively of bacterial sugar transporters. plos.orgnih.gov Functional validation was achieved by expressing the rhtA gene in a Saccharomyces cerevisiae strain engineered for transporter studies, which then gained the ability to take up radiolabeled L-rhamnose. plos.orgresearcher.life
The expression of the rhtA gene is tightly regulated. Transcriptional analysis revealed that rhtA is strongly and specifically induced by the presence of L-rhamnose. nih.govresearcher.life Its expression is co-regulated with a tandemly located α-L-rhamnosidase gene (rhaB) and is controlled by RhaR, the same transcriptional regulator that governs L-rhamnose catabolism. nih.govresearcher.life
**Table 2: Characteristics of the RhtA Transporter in *Aspergillus niger***
| Property | Description | Reference |
|---|---|---|
| Protein Name | RhtA | plos.orgresearcher.life |
| Organism | Aspergillus niger | plos.orgresearcher.life |
| Transporter Family | Major Facilitator Superfamily (MFS), Fucose:H+ Symporter (FHS) Family 7 | nih.govresearcher.life |
| Function | High-affinity L-rhamnose transport | plos.orgnih.gov |
| Regulation | Induced by L-rhamnose; controlled by the RhaR transcription factor | nih.govresearcher.life |
| Significance | First functionally identified eukaryotic L-rhamnose transporter | nih.govresearcher.life |
ABC Transporter-Dependent Pathways
In many bacteria, L-rhamnose uptake is dependent on ATP-binding cassette (ABC) transporters. nih.govnih.gov These complex systems utilize the energy from ATP hydrolysis to transport substrates across the cell membrane and are unique to bacteria for sugar import. nih.govnih.gov
A well-characterized example is found in Rhizobium leguminosarum, where rhamnose transport is essential for competitive nodulation. asm.orgasm.org The transport system is encoded by the rhaSTPQ genes. asm.org This locus codes for the components of a carbohydrate uptake transporter 2 (CUT2) type ABC transporter, which includes a periplasmic sugar-binding protein (RhaS) and membrane-spanning permease proteins (RhaT, RhaP, RhaQ). asm.orgasm.org
Interestingly, the transport of L-rhamnose in R. leguminosarum is also dependent on the activity of RhaK, a sugar kinase. nih.govasm.org Genetic and biochemical evidence has shown that RhaK not only functions in the subsequent catabolic pathway by phosphorylating rhamnose but also directly interacts with the ABC transporter's nucleotide-binding domain (RhaT). asm.org This interaction is necessary for the transport function itself, representing a novel mechanism where a kinase is an integral, functional component of an ABC transport system. nih.govasm.org Mutations that disrupt the interaction between RhaK and RhaT abolish rhamnose transport without affecting the kinase activity of RhaK. asm.org
Enzymatic Activities and Engineering in Alpha L Rhamnose Research
alpha-L-Rhamnosidases (EC 3.2.1.40)
Alpha-L-rhamnosidases, designated by the Enzyme Commission number EC 3.2.1.40, are a group of glycosyl hydrolase (GH) enzymes that specifically catalyze the hydrolysis of terminal, non-reducing α-L-rhamnose residues from a wide array of natural compounds. nih.govresearchgate.netmdpi.com These enzymes are found ubiquitously in nature, with sources including bacteria, fungi, yeasts, plants, and animals. researchgate.netnih.govgenome.jp The fundamental action of α-L-rhamnosidase is the cleavage of the α-L-rhamnosidic bond in substrates such as flavonoids, steroids, saponins (B1172615), and polysaccharides. cazypedia.orgnih.gov This catalytic function makes them significant in various biological processes and gives them considerable biotechnological importance. researchgate.netnih.gov
Classification into Glycosyl Hydrolase (GH) Families (GH28, GH78, GH106, GH145)
Based on amino acid sequence similarities, α-L-rhamnosidases are classified into four distinct glycoside hydrolase (GH) families within the Carbohydrate-Active enZYmes (CAZy) database: GH28, GH78, GH106, and GH145. nih.govresearchgate.net
GH28: This family includes some α-L-rhamnosidases, although it is more broadly known for polygalacturonases. nih.govnih.gov
GH78: This is one of the most well-studied families of α-L-rhamnosidases. nih.govcazypedia.org Enzymes in this family are found in bacteria and fungi and are known to hydrolyze α-L-rhamnosyl linkages in a variety of substrates, including flavonoid glycosides and polysaccharides like rhamnogalacturonan. cazypedia.org They typically operate via an inverting mechanism, releasing β-L-rhamnose. genome.jpcazypedia.org The crystal structure of a GH78 enzyme from Streptomyces avermitilis (SaRha78A) revealed a complex six-domain arrangement. nih.gov
GH106: This family is composed exclusively of bacterial α-L-rhamnosidases. cazypedia.org Like GH78, these enzymes employ an inverting mechanism for hydrolysis and are dependent on Ca²⁺ for their activity. cazypedia.org The first GH106 enzyme to be characterized was from Sphingomonas paucimobilis. cazypedia.org Enzymes from this family can target specific linkages in pectin (B1162225) polysaccharides, such as rhamnogalacturonan I and II. cazypedia.org The catalytic domain of GH106 enzymes typically features a (β/α)₈-barrel structure. cazypedia.orgbiotechnology.kiev.ua
GH145: This is a more recently established family that includes α-L-rhamnosidase activity. researchgate.net
The table below summarizes the key features of the primary GH families for α-L-rhamnosidases.
| GH Family | Typical Organisms | Catalytic Mechanism | Key Structural Features |
| GH28 | Bacteria, Fungi | Inverting | - |
| GH78 | Bacteria, Fungi | Inverting | (α/α)₆-barrel catalytic domain; often multi-domain cazypedia.orgresearchgate.net |
| GH106 | Bacteria | Inverting | (β/α)₈-barrel catalytic domain; Ca²⁺ dependent cazypedia.orgbiotechnology.kiev.ua |
| GH145 | Bacteria | - | - |
Substrate Specificity and Hydrolysis Mechanisms
Alpha-L-rhamnosidases exhibit specificity for the terminal α-L-rhamnosyl moiety. The hydrolysis reaction proceeds via a general acid-base catalytic mechanism. researchgate.net In the inverting mechanism, characteristic of GH78 and GH106 families, two conserved glutamate (B1630785) residues typically act as the catalytic acid and base. cazypedia.orgnih.govcazypedia.org One residue protonates the glycosidic oxygen (the leaving group), while the other activates a water molecule to perform a direct nucleophilic attack on the anomeric carbon, resulting in an inversion of the anomeric stereochemistry from α to β. cazypedia.orgcazypedia.org
Cleavage of Terminal alpha-L-Rhamnose from Various Substrates
The primary function of α-L-rhamnosidases is to hydrolyze terminal α-L-rhamnose residues linked to a non-rhamnose aglycone. uniprot.org Their substrate scope is broad and includes numerous naturally occurring glycosides. researchgate.net For example, they can cleave α-1,2, α-1,3, α-1,4, and α-1,6-rhamnosidic linkages. nih.govjmb.or.kr
Common substrates include:
Flavonoid Glycosides: Many plant-derived flavonoids exist as rhamnosides. Important examples include naringin (B1676962) (found in citrus), rutin (B1680289) (in buckwheat), hesperidin (B1673128), and quercitrin. genome.jpcazypedia.orgnih.gov
Polysaccharides: These enzymes play a role in the degradation of complex plant cell wall polysaccharides like pectin, specifically targeting rhamnogalacturonan I and II. cazypedia.orgcazypedia.org
Saponins and Steroids: They can deglycosylate complex molecules like dioscin (B1662501) and ginsenosides (B1230088). mdpi.comgenome.jpresearchgate.net
Synthetic Substrates: For laboratory assays, para-nitrophenyl-α-L-rhamnopyranoside (pNPR) is commonly used as a chromogenic substrate. nih.gov
An α-L-rhamnosidase from Thermoclostridium stercorarium (TstRhaA) demonstrated activity on natural products with α-1,2 and α-1,6 glycosidic bonds but not α-1,4 linkages. jmb.or.kr
Activity toward alpha-L-Mannosyl-Linkages
Due to the structural similarity between α-L-rhamnose (6-deoxy-L-mannose) and α-L-mannose, some α-L-rhamnosidases have been found to exhibit secondary, albeit weak, α-L-mannosidase activity. nih.govresearchgate.net A study investigating four microbial α-L-rhamnosidases from GH78 and GH106 families confirmed that all could hydrolyze 4-nitrophenyl α-L-mannopyranoside. nih.govresearchgate.net However, this activity was significantly lower than their primary α-L-rhamnosidase activity. nih.gov The reduced activity towards α-L-mannose is attributed to steric hindrance from the hydroxyl group at the C-6 position of L-mannose, which is absent in L-rhamnose. nih.gov The GH106 family enzyme SpRhaM from Sphingomonas paucimobilis showed slightly higher relative α-L-mannosidase activity compared to the tested GH78 enzymes. nih.govresearchgate.net
The table below shows the relative α-L-mannosidase activity of four different recombinant α-L-rhamnosidases.
| Enzyme | Glycosyl Hydrolase Family | Organism Source | Relative α-L-Mannosidase Activity (%)* |
| RhaA | GH78 | Bacillus sp. GL1 | 1.2 |
| RhaB | GH78 | Bacillus sp. GL1 | 4.5 |
| SaRhaA | GH78 | Streptomyces avermitilis | 1.9 |
| SpRhaM | GH106 | Sphingomonas paucimobilis | 6.5 |
*Relative activity was measured at pH 7.0. Data sourced from Tautau et al. (2020). nih.gov
Biotechnological Applications of alpha-L-Rhamnosidases
The ability of α-L-rhamnosidases to modify natural glycosides has led to their application in several industries, particularly the food, beverage, and pharmaceutical sectors. researchgate.netmdpi.comnih.gov
Derhamnosylation of Natural Products
A key application of α-L-rhamnosidases is the targeted removal of rhamnose moieties (derhamnosylation) from natural products to alter their properties or to produce valuable compounds. researchgate.netresearchgate.net This enzymatic modification can lead to changes in solubility, bioavailability, and pharmacological activity. mdpi.comresearchgate.net
Prominent examples include:
Food and Beverage Industry: In the citrus juice industry, naringin contributes to undesirable bitterness. researchgate.net Alpha-L-rhamnosidase, often as part of the naringinase (B1166350) enzyme complex, hydrolyzes naringin to prunin (B191939) and L-rhamnose, significantly reducing bitterness. researchgate.netresearchgate.net In winemaking, the enzymes can release aromatic terpenoids from their glycosidic precursors, enhancing the wine's aroma profile. researchgate.netresearchgate.net
Pharmaceutical Industry: The derhamnosylation of complex natural compounds can yield derivatives with enhanced therapeutic properties. researchgate.netelpoli.edu.co For instance, the enzymatic conversion of the flavonoid rutin to isoquercitrin (B50326) or quercetin (B1663063) can improve its biological activities. jmb.or.krresearchgate.net Similarly, specific ginsenosides can be transformed into more pharmacologically active minor ginsenosides; for example, a novel α-L-rhamnosidase was used to efficiently convert ginsenoside Re into ginsenoside Rg1. mdpi.com
The following table details several examples of derhamnosylation applications.
| Original Compound | Enzyme Source (Example) | Product(s) | Application/Significance |
| Naringin | Aspergillus niger | Prunin, L-Rhamnose | Debittering of citrus juices. researchgate.netresearchgate.net |
| Rutin | Thermoclostridium stercorarium | Isoquercitrin, L-Rhamnose | Production of isoquercitrin, a compound with high value. jmb.or.kr |
| Hesperidin | Aspergillus aculeatus | Hesperetin-7-glucoside, L-Rhamnose | Removal of crystals in orange juice; production of pharmaceutically active compounds. cazypedia.orgresearchgate.net |
| Quercitrin | Fusobacterium K-60 | Quercetin, L-Rhamnose | Production of the valuable flavonoid quercetin. researchgate.net |
| Ginsenoside Re | Bifidobacterium sp. | Ginsenoside Rg1, L-Rhamnose | Production of a more pharmacologically active minor ginsenoside. mdpi.com |
| Dioscin | Fungal α-L-rhamnosidase | Deglucoruscin | Production of compounds with clinical importance for treating venous insufficiency. biotechnology.kiev.uaresearchgate.net |
Enzymatic Synthesis of Rhamnose-Containing Chemicals via Reverse Hydrolysis
α-L-Rhamnosidases (EC 3.2.1.40) are enzymes that typically catalyze the hydrolysis of terminal α-L-rhamnose residues from various compounds. However, under specific conditions, they can also catalyze the reverse reaction, known as reverse hydrolysis, to synthesize rhamnose-containing chemicals (RCCs). researchgate.netresearchgate.net This process utilizes L-rhamnose as a glycosyl donor to attach a rhamnose moiety to an acceptor molecule, offering a powerful tool for creating novel glycosides with potential applications in the food and pharmaceutical industries. researchgate.netnih.gov
The efficiency of reverse hydrolysis is influenced by several factors, including substrate concentrations, temperature, pH, and reaction time. For instance, using a recombinant α-L-rhamnosidase from Alternaria sp. L1, the synthesis of a mannitol (B672) derivative achieved a maximal yield of 36.1% when the enzyme was incubated with 0.4 M L-rhamnose and 0.2 M mannitol at 55°C for 48 hours in a pH 6.5 buffer. nih.gov Similarly, a novel α-L-rhamnosidase from Aspergillus oryzae NL-1 was used to synthesize rhamnosyl mannitol. oup.com The optimal conditions for this synthesis were found to be a temperature of 60°C and a pH of 4.5. oup.com
The acceptor specificity of α-L-rhamnosidases can be broad, allowing for the synthesis of a variety of RCCs. The enzyme from Alternaria sp. L1 has been shown to use acceptors like fructose (B13574) and esculin, producing the corresponding rhamnosylated derivatives. nih.gov The structures of these synthesized compounds, such as α-L-rhamnopyranosyl-(1→6')-D-mannitol and α-L-rhamnopyranosyl-(1→1')-β-D-fructopyranose, have been confirmed using techniques like ESI-MS and NMR spectroscopy. nih.gov
Table 1: Examples of Enzymatic Synthesis of Rhamnose-Containing Chemicals via Reverse Hydrolysis
| Enzyme Source | Glycosyl Donor | Acceptor Molecule | Synthesized Product | Maximum Yield (%) | Reference |
| Alternaria sp. L1 | L-Rhamnose | Mannitol | α-L-rhamnopyranosyl-(1→6')-D-mannitol | 36.1 | nih.gov |
| Alternaria sp. L1 | L-Rhamnose | Fructose | α-L-rhamnopyranosyl-(1→1')-β-D-fructopyranose | 11.9 | nih.gov |
| Alternaria sp. L1 | L-Rhamnose | Esculin | 6,7-dihydroxycoumarin α-L-rhamnopyranosyl-(1→6')-β-D-glucopyranoside | 17.9 | nih.gov |
| Aspergillus oryzae NL-1 | L-Rhamnose | Mannitol | Rhamnosyl mannitol | Not specified | oup.com |
Rhamnosyltransferases (Rha-Ts)
Rhamnosyltransferases (Rha-Ts) are a class of glycosyltransferases that play a crucial role in the biosynthesis of a wide array of glycoconjugates by transferring a rhamnose residue from a nucleotide-activated sugar donor, such as TDP-β-L-rhamnose or UDP-β-L-rhamnose, to an acceptor molecule. portlandpress.com These enzymes are vital for the assembly of complex carbohydrates in bacteria, plants, and viruses. portlandpress.com
Rha-Ts are involved in the construction of diverse and essential glycans, including bacterial lipopolysaccharides (LPS), cell wall polysaccharides in Gram-positive bacteria, and flavonoid glycosides in plants. portlandpress.comnih.govoup.com In many pathogenic bacteria, these rhamnose-containing glycans are important virulence factors. portlandpress.com
The characterization of Rha-Ts often involves a combination of biochemical assays and genetic studies. portlandpress.com For example, in Geobacillus stearothermophilus, several rhamnosyltransferases are involved in the assembly of the S-layer glycan, which is a homopolymer of L-rhamnose. boku.ac.atresearchgate.net These enzymes exhibit specificity for the linkages they create, such as α-1,3 and β-1,2 linkages. researchgate.net In plants like Chrysanthemum, Rha-Ts are responsible for the rhamnosylation of flavone (B191248) glucosides to produce flavone rutinosides. oup.com These enzymes can be substrate-promiscuous, capable of acting on various flavonoid scaffolds. nih.gov
Genetic analysis has been instrumental in identifying and understanding the function of Rha-Ts. The genes encoding these enzymes are often found in gene clusters responsible for the biosynthesis of specific polysaccharides. boku.ac.at For instance, in Arabidopsis thaliana, four genes encoding rhamnogalacturonan I (RG-I) rhamnosyltransferases (AtRRT1 to AtRRT4) have been identified within the glycosyltransferase family GT106. frontiersin.org These enzymes are responsible for synthesizing the backbone of RG-I, a major component of pectin. frontiersin.org
Phylogenetic analysis of Rha-T genes can reveal evolutionary relationships and help predict function. Studies on Chrysanthemum and Citrus species suggest a common evolutionary origin for the rhamnosylation activity in the biosynthesis of flavonoids. oup.com In some cases, nonsynonymous substitutions in Rha-T genes can lead to a loss of catalytic function. nih.gov Genetic manipulation, such as gene knockout or overexpression, is a common strategy to elucidate the in vivo function of Rha-Ts. portlandpress.comnih.gov For example, overexpression of a Rha-T in hairy roots of a plant led to significant increases in the content of specific flavone rutinosides. nih.gov
Characterization and Role in Glycan Assembly
L-Rhamnose Isomerases in Rare Sugar Production
L-rhamnose isomerase (L-RhI, EC 5.3.1.14) is an enzyme that catalyzes the reversible isomerization between L-rhamnose and L-rhamnulose. nih.gov This enzyme is of significant interest due to its broad substrate specificity, which allows it to be used in the production of various rare sugars. nih.govbiomedres.us Rare sugars are monosaccharides that are present in nature in limited quantities and possess unique physiological functions, making them valuable in the food and pharmaceutical industries. jst.go.jp
L-RhIs from different microbial sources exhibit varying substrate specificities. For example, the L-RhI from Pseudomonas stutzeri can act on a wide range of D- and L-aldoses, while the enzyme from Escherichia coli has a stricter substrate preference. jst.go.jp A key application of L-RhI is in the "Izumoring" strategy for producing D-allose, a rare sugar, from the more abundant D-psicose. jst.go.jpglycoforum.gr.jp The L-RhI from Bacillus subtilis has been shown to catalyze this conversion with a yield of 37.51% at equilibrium. jst.go.jp
Table 2: Substrate Specificity of L-Rhamnose Isomerase from Bacillus subtilis
| Substrate | Km (mM) | Reference |
| L-rhamnose | 1.87 | jst.go.jp |
| L-mannose | 2.52 | jst.go.jp |
| D-ribose | 3.01 | jst.go.jp |
| D-allose | 3.55 | jst.go.jp |
Enzyme Engineering for Enhanced Catalytic Efficiency and Thermostability
To improve the industrial applicability of enzymes involved in rhamnose metabolism, researchers employ enzyme engineering techniques to enhance their catalytic efficiency and thermostability. nih.gov Rational design and directed evolution are common strategies used to achieve these improvements.
For L-rhamnose isomerases, enhancing thermostability is crucial for the industrial production of rare sugars like D-allose. acs.org A computation-based rational redesign of flexible regions in the L-RI from Clostridium stercorarium resulted in a mutant with a 5.7-fold increased half-life at 75°C and improved catalytic efficiency. acs.org Another study focused on an L-rhamnose isomerase where a combination of coevolutionary analysis and multidimensional virtual screening led to a mutant with a 31-fold increased half-life at 55°C and enhanced acid resistance. rsc.org
Similarly, α-L-rhamnosidases have been engineered for improved properties. Molecular modification of the α-L-rhamnosidase from Bacteroides thetaiotaomicron using B-factor-saturation mutagenesis and the introduction of disulfide bonds yielded mutants with significantly improved thermostability and catalytic efficiency. researchgate.net One mutant showed a 10.4-fold increase in its half-life at 55°C, while another exhibited a 163.6% increase in catalytic efficiency. researchgate.net These engineered enzymes have great potential for applications in the food and pharmaceutical industries.
Advanced Analytical Methodologies in Alpha L Rhamnose Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural and conformational analysis of alpha-L-Rhamnose-containing molecules. Its ability to provide detailed information at the atomic level is crucial for understanding the complex three-dimensional structures of oligosaccharides and polysaccharides.
NMR spectroscopy is a powerful tool for investigating the conformational flexibility of oligosaccharides containing this compound. By measuring various NMR parameters, such as nuclear Overhauser enhancements (nOe), spin-spin coupling constants (J-couplings), and residual dipolar couplings, researchers can gain insights into the preferred shapes and motions of these molecules in solution. researchgate.net
Table 1: Representative NMR Parameters Used in Conformational Analysis of an α-L-Rhamnose-containing Disaccharide
| NMR Parameter | Information Provided |
| 1H,1H NOE | Through-space proximity of protons, helps define internuclear distances. |
| 3JH,H | Through-bond coupling, relates to dihedral angles within the sugar ring. |
| 3JC,H | Through-bond coupling, provides information on glycosidic torsion angles. |
| 3JC,C | Through-bond coupling across the glycosidic linkage, sensitive to torsion angle ψ. diva-portal.org |
| Residual Dipolar Couplings (RDCs) | Provides long-range orientational constraints of bonds relative to a magnetic field. |
This table is a representative example and not exhaustive of all parameters used in such studies.
NMR spectroscopy is indispensable for the primary structural elucidation of rhamnan (B1165919) polysaccharides, which are polymers composed of repeating rhamnose units. Techniques such as 1D ¹H and ¹³C NMR, along with 2D experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to determine the sequence and linkage patterns of the monosaccharide units. nih.govmdpi.com
For example, the analysis of rhamnans from Lactococcus lactis revealed a linear trisaccharide repeating unit containing two 2-linked and one 3-linked α-L-Rhamnose residues. nih.gov Similarly, the structure of rhamnan sulfate (B86663) from the green seaweed Monostroma nitidum was determined to have a backbone of →3)-α-L-Rhap-(1→, →2)-α-L-Rhap-(1→, and →2,3)-α-L-Rhap-(1→ units, with significant sulfation at the C4 position. mdpi.com These detailed structural insights are fundamental to understanding the biological activities of these polysaccharides. mdpi.comredalyc.org
Conformational Flexibility Studies of Oligosaccharides
Mass Spectrometry (MS) (e.g., ESI-MS)
Mass spectrometry, particularly when coupled with electrospray ionization (ESI-MS), is a highly sensitive technique for the analysis of this compound and its derivatives. ESI-MS allows for the gentle ionization of molecules, enabling the determination of molecular weights and the study of non-covalent complexes. plos.org
In the context of this compound-containing compounds, such as saponins (B1172615) and glycoalkaloids, ESI-MS/MS (tandem mass spectrometry) is used to determine the sequence and branching of sugar chains. mdpi.commdpi.com The fragmentation patterns observed in the MS/MS spectra provide valuable information; for instance, the loss of a mass of 146 Da is indicative of a terminal rhamnose unit. mdpi.comjocpr.com This technique has been instrumental in identifying and quantifying complex glycosides in natural product extracts. mdpi.commdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, purification, and quantification of this compound and rhamnose-containing compounds. Various HPLC methods have been developed for different applications. For instance, reversed-phase HPLC can be used to monitor the enzymatic hydrolysis of rhamnose-containing flavonoids like naringin (B1676962). jfda-online.com This allows for the simultaneous determination of the substrate, intermediate, and final product, providing a means to evaluate enzyme efficiency. jfda-online.com
Furthermore, HPLC is used to purify synthesized or isolated compounds for further analysis, such as radiolabeled rhamnose derivatives for imaging studies. mdpi.com It is also employed to quantify rhamnolipid biosurfactants, where derivatization to phenacyl esters allows for their detection and quantification. researchgate.net
Isotopic Tracer Techniques
Isotopic tracer techniques involve the use of stable or radioactive isotopes to follow the metabolic fate of a compound. numberanalytics.comnuclearmalaysia.gov.my In the context of this compound research, these methods can be used to investigate its uptake, metabolism, and incorporation into larger molecules.
For example, fluorine-18, a positron-emitting isotope, has been used to label L-rhamnose derivatives to create potential PET (Positron Emission Tomography) tracers for imaging bacterial and fungal infections. mdpi.com The synthesis and purification of these radiolabeled compounds are monitored by techniques like HPLC. mdpi.com In another application, the differential permeability of the gut to lactulose (B1674317) and rhamnose is used as a diagnostic tool, where the ratio of these sugars in urine provides a measure of intestinal barrier function. nih.gov The availability of isotopes for elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H) makes it possible to trace the pathways of these nutrients in various biological systems. researchgate.net
Transcriptomic Analysis (RNA-seq)
Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), provides a global view of gene expression in response to specific stimuli. scirp.org In the study of this compound, RNA-seq has been used to understand how organisms respond to its presence.
For example, studies on Escherichia coli have shown that L-rhamnose can significantly alter the transcriptome, affecting genes involved in biofilm formation, motility, and metabolism. mdpi.com Specifically, L-rhamnose was found to upregulate genes for its own transport and metabolism while downregulating genes related to adhesion. mdpi.com In plant pathology, RNA-seq analysis of Phytophthora parasitica infecting lupin roots revealed that genes encoding enzymes that degrade pectic rhamnogalacturonan I, a component of the plant cell wall containing rhamnose, are expressed in a coordinated manner during infection. plos.org This highlights the role of rhamnose-containing polysaccharides in plant-pathogen interactions. plos.org
Phylogenetic Analysis of Biosynthetic Enzymes
Phylogenetic analysis is a powerful computational tool used to infer the evolutionary relationships and history of the enzymes responsible for this compound biosynthesis. By comparing the amino acid sequences of these enzymes from a wide range of organisms, researchers can understand their distribution, trace potential horizontal gene transfer events, and uncover clade-specific patterns of rhamnose production. biorxiv.orgnih.gov
The biosynthesis of the activated precursor sugar, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), is the most common pathway in prokaryotes and is catalyzed by a sequence of four enzymes: RmlA, RmlB, RmlC, and RmlD. frontiersin.orgnih.govresearchgate.net In contrast, plants and some fungi typically synthesize uridine (B1682114) diphosphate-L-rhamnose (UDP-L-rhamnose) via a different pathway. biorxiv.orgplos.org Phylogenetic studies are crucial for mapping the prevalence of these distinct pathways across the domains of life.
Detailed Research Findings
Research into the prevalence of rhamnose biosynthesis pathways across thousands of sequenced genomes has revealed distinct evolutionary patterns. biorxiv.org The dTDP-L-rhamnose (rml) pathway is predominantly found in bacteria and archaea, while the UDP-L-rhamnose (udp) pathway is characteristic of plants and fungi. biorxiv.org
Distribution in Prokaryotes: The rml pathway is present in approximately 42% of bacterial genomes and 21% of archaeal genomes. biorxiv.org Within bacteria, its presence is high in phyla such as Proteobacteria, Actinobacteria, and Bacteroidetes but significantly lower in groups like Chlamydiae and Tenericutes. biorxiv.org In many pathogenic bacteria, including Shigella, Streptococcus, and Vibrio cholerae, the genes for these enzymes (rmlA, rmlB, rmlC, rmlD) are essential for synthesizing cell wall polysaccharides and are often clustered together on the chromosome. asm.orgnih.govdntb.gov.ua The typical gene order in E. coli and Shigella is rmlBDAC. nih.govasm.org
Distribution in Eukaryotes: The udp pathway is found in all plant (Streptophyta) genomes analyzed in one study. biorxiv.org In fungi, the prevalence is lower, with the pathway identified in about 25% of Ascomycota genomes and absent in Basidiomycota. biorxiv.org The nematode Caenorhabditis elegans represents a rare case in animals, possessing a functional dTDP-L-rhamnose pathway with enzymes designated RML-1 through RML-4. portlandpress.com
Evolutionary Relationships: Phylogenetic trees constructed for individual rml genes demonstrate clear evolutionary groupings. For instance, the rmlB, rmlD, and rmlA genes from Shigella boydii and Escherichia coli cluster together, distinctly separated from the homologous genes found in Salmonella enterica. asm.org This grouping reflects their closer evolutionary relationship. However, analyses also suggest that recombination events have occurred between O-antigen gene clusters, indicating a complex evolutionary history. nih.gov
Enzyme Diversification: Bioinformatics analysis of over 200 RmlD homologs revealed that while some RmlD enzymes in Gram-negative bacteria are homodimers, the majority, including those in streptococci, are predicted to function as monomers. nih.gov
These phylogenetic insights are critical for understanding the physiological role of rhamnose in different organisms and for identifying potential targets for antimicrobial drug development, as the dTDP-L-rhamnose pathway is vital for many pathogens but absent in humans. nih.govnih.gov
Data Tables
The following tables summarize key enzymes and the distribution of the biosynthetic pathways.
Table 1: Key Enzymes in this compound Biosynthesis
| Pathway | Enzyme | EC Number | Function | Typical Organisms |
|---|---|---|---|---|
| dTDP-L-Rhamnose Pathway | RmlA | 2.7.7.24 | Glucose-1-phosphate thymidylyltransferase | Bacteria, Archaea, C. elegans |
| RmlB | 4.2.1.46 | dTDP-D-glucose 4,6-dehydratase | Bacteria, Archaea, C. elegans | |
| RmlC | 5.1.3.13 | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Bacteria, Archaea, C. elegans | |
| RmlD | 1.1.1.133 | dTDP-L-rhamnose synthase (reductase) | Bacteria, Archaea, C. elegans | |
| UDP-L-Rhamnose Pathway | UGD/RHM | 4.2.1.76 | UDP-glucose 4,6-dehydratase | Plants, Fungi, Algae |
| UGER/RHM | 5.1.3.- / 1.1.1.- | UDP-4-keto-6-deoxy-glucose 3,5-epimerase/4-reductase | Plants, Fungi, Algae |
Table 2: Phylogenetic Distribution of Rhamnose Biosynthesis Pathways
| Pathway | Domain / Phylum | Prevalence | Representative Genera |
|---|---|---|---|
| rml Pathway | Bacteria | ~42% of genomes | Escherichia, Salmonella, Streptococcus, Pseudomonas |
| Archaea | ~21% of genomes | Haloferax | |
| Eukaryota | Rare | Caenorhabditis | |
| udp Pathway | Eukaryota (Plants) | Found in all studied genomes | Arabidopsis |
| Eukaryota (Fungi) | <=25% of Ascomycota genomes | Aspergillus, Trichoderma | |
| gdp Pathway | Bacteria | Very Rare | Pseudomonas, Aneurinibacillus |
Data sourced from a study using Hidden Markov Model (HMM) profiles on completely sequenced genomes. biorxiv.org
Roles of Alpha L Rhamnose in Material Science and Biotechnology
Rhamnose as a Chiral Intermediate in Organic Synthesis
The inherent chirality of L-rhamnose makes it a valuable starting material in the stereoselective synthesis of complex organic molecules. Its well-defined stereocenters provide a scaffold for the construction of chiral molecules, which is of paramount importance in the pharmaceutical and agrochemical industries where the biological activity of a compound is often dependent on its specific stereoisomer.
L-rhamnose serves as a chiral intermediate for the synthesis of various pharmaceutically important agents and plant protective agents. jst.go.jp For instance, it has been utilized in the total synthesis of natural products like cannogenol and its glycoside, cannogenol-3-O-α-l-rhamnoside. researchgate.net The synthesis of these complex cardenolides highlights the utility of L-rhamnose in establishing the required stereochemistry of the final product. researchgate.net Furthermore, L-rhamnose has been a key component in the synthesis of the avermectin (B7782182) disaccharide, a crucial part of a widely used class of anthelmintic and insecticidal compounds. acs.org The ability to use a readily available natural sugar like L-rhamnose as a chiral precursor significantly contributes to the efficiency and stereocontrol of these synthetic routes.
Applications in Food and Pharmaceutical Industries
The applications of alpha-L-rhamnose and its derivatives are extensive in both the food and pharmaceutical sectors. The enzyme α-L-rhamnosidase, which cleaves terminal α-L-rhamnose residues, plays a significant role in these industries. elpoli.edu.coresearchgate.net
In the food industry , α-L-rhamnosidase is employed for several purposes:
Debittering of Citrus Juices: Naringin (B1676962), a flavonoid glycoside found in citrus fruits, is responsible for their bitter taste. The enzyme α-L-rhamnosidase hydrolyzes naringin to prunin (B191939) and L-rhamnose. siftdesk.orgresearchgate.net Prunin is significantly less bitter than naringin, thus improving the taste of the juice. siftdesk.org
Enhancement of Wine Aromas: Certain aromatic compounds in wine are bound to rhamnose as non-aromatic glycosides. The enzymatic release of these aromatic molecules by α-L-rhamnosidase can enhance the wine's bouquet. researchgate.net
Flavor Enhancement and Sweetening: L-rhamnose itself has a sweet taste, approximately half as sweet as sucrose, and can be used as a natural sweetener and flavor enhancer in food and beverage products. chemicalbook.commisciwriters.com
In the pharmaceutical industry , α-L-rhamnose and related enzymes have several important applications:
Production of Bioactive Compounds: The enzymatic removal of rhamnose from various natural glycosides can yield aglycones with enhanced or different biological activities. For example, the hydrolysis of hesperidin (B1673128) by α-L-rhamnosidase produces hesperetin-7-O-glucoside, and the conversion of rutin (B1680289) yields quercetin-3-β-D-glucoside. mdpi.com Quercitrin, when stripped of its L-rhamnose moiety to become quercetin (B1663063), has shown antiviral activity against the Dengue virus. misciwriters.com
Antimicrobial Properties: L-rhamnose monohydrate has been investigated for its ability to inhibit the growth of certain bacteria and fungi. chemicalbook.com
Structural Determination: α-L-rhamnosidase is a tool used in the structural analysis of polysaccharides, glycosides, and glycolipids. siftdesk.org
Development of Anti-Biofilm Compounds
Bacterial biofilms are a significant concern in medical and industrial settings due to their resistance to antimicrobial agents. L-rhamnose and rhamnose-containing compounds have shown potential in the development of anti-biofilm agents.
L-rhamnose is a key component of the cell wall and capsule of many pathogenic bacteria, including Pseudomonas aeruginosa. nih.gov This bacterium produces exopolysaccharides like Psl, which is composed of D-mannose, D-glucose, and L-rhamnose, and is crucial for the initial stages of biofilm formation. nih.govnih.gov Rhamnolipids, biosurfactants containing rhamnose, produced by P. aeruginosa, are also known to modulate biofilm formation and dispersal. mdpi.com This has led to the development of rhamnolipid mimics as a new class of anti-biofilm compounds. mdpi.com
Research has shown that rhamnose binding proteins can inhibit biofilm formation and disperse mature biofilms of P. aeruginosa. nih.gov Furthermore, capsular polysaccharides from Klebsiella pneumoniae, which contain rhamnose, have demonstrated anti-biofilm activity against various Gram-positive and some Gram-negative bacteria. plos.org Saponins (B1172615) containing rhamnose, isolated from Primula veris roots, have also shown the ability to inhibit biofilm formation, particularly in Gram-negative strains like P. aeruginosa. mdpi.com
Immunomodulatory Materials
L-rhamnose and its derivatives have been shown to possess immunomodulatory properties, making them attractive for the development of new vaccines and immunotherapies.
The human immune system has natural antibodies against L-rhamnose. nih.gov This has led to the exploration of L-rhamnose as an alternative to the α-Gal epitope for cancer immunotherapies, which work by targeting vaccines to antigen-presenting cells. acs.org By conjugating L-rhamnose to lipids, it is possible to display rhamnose antigens on the surface of tumor cells, marking them for destruction by the immune system through complement-mediated cell death. google.com
Interestingly, while monomeric L-rhamnose can elicit an immune response, supramolecular nanofibrils formed from a self-assembling L-rhamnose conjugate have been shown to suppress the antibody response in mice. nih.gov This suggests that the way L-rhamnose is presented to the immune system can either boost or suppress the immune response, opening up possibilities for creating materials for treating immunological disorders where immune activation is detrimental. nih.gov Additionally, certain rhamnose-containing saponins have been found to have immunomodulatory effects by activating key signaling pathways in immune cells. nih.gov
Biotechnological Production of Rare Sugars
Rare sugars are monosaccharides that are present in limited quantities in nature but often possess unique and valuable biological functions. L-rhamnose serves as an important starting material for the biotechnological production of several rare sugars.
The key enzyme in this process is L-rhamnose isomerase (L-RI), which catalyzes the isomerization of L-rhamnose to L-rhamnulose. nih.govbiomedres.us This enzyme has a broad substrate specificity, allowing it to be used for the production of a variety of other rare sugars, including D-allose, D-gulose, L-lyxose, L-mannose, and L-talose. nih.govbiomedres.us For example, L-rhamnose isomerase from Bacillus subtilis has been used for the production of D-allose from D-psicose. jst.go.jp
The production of these rare sugars often involves a multi-step enzymatic process. For instance, 6-deoxy-L-glucose, 6-deoxy-L-altrose, and 6-deoxy-L-allose have been produced from L-rhamnose through a series of enzymatic reactions involving L-rhamnose isomerase and other isomerases. researchgate.nettandfonline.com The use of immobilized enzymes in these processes can improve stability and process control, making the production of rare sugars more efficient and commercially viable. biomedres.usresearchgate.net
Use in Glycosylation Reactions
Glycosylation, the enzymatic or chemical attachment of sugars to other molecules, is a crucial process for altering the properties of various compounds, including their solubility, stability, and biological activity. This compound and its derivatives are utilized as both donors and acceptors in glycosylation reactions.
The enzyme α-L-rhamnosidase, which typically hydrolyzes rhamnose linkages, can also be used in reverse to catalyze the synthesis of rhamnose-containing chemicals through transglycosylation or reverse hydrolysis. oup.complos.org In these reactions, L-rhamnose can act as a glycosyl donor. For example, α-L-rhamnosidase from Aspergillus oryzae has been used to synthesize rhamnosyl mannitol (B672) using L-rhamnose as the donor. oup.com Similarly, alkyl-alpha-rhamnosides have been synthesized using rhamnose and water-soluble alcohols as acceptors in a reaction catalyzed by α-rhamnosidase. nih.gov
Chemical methods have also been developed for the stereoselective synthesis of various di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside. nih.gov These syntheses involve the glycosylation of rhamnose derivatives with other sugars like fucopyranose, glucopyranose, and mannopyranose. nih.gov The stereospecific outcome of these glycosylation reactions is critical, and NMR spectroscopy has been used to determine the anomeric configuration of rhamnose attached to proteins, confirming, for instance, that the glycosyltransferase EarP attaches the α-anomer of rhamnose to its target protein. rsc.org
Research Perspectives and Future Directions
Alpha-L-Rhamnose as a Therapeutic Target
The biosynthesis pathway of L-rhamnose is a compelling target for therapeutic intervention because it is essential for the viability and virulence of numerous pathogenic bacteria but is absent in humans. biorxiv.orgportlandpress.comresearchgate.net This pathway produces nucleotide-activated L-rhamnose, a critical component of the cell wall in many bacteria, including several species of Streptococcus, Mycobacterium, and Pseudomonas. nih.gov The enzymes in this pathway, particularly those involved in the synthesis of dTDP-L-rhamnose, are highly conserved across various bacterial species. nih.gov
Development of Antibacterial and Antifungal Agents
The essential role of L-rhamnose in the cell walls of many pathogenic bacteria makes its biosynthetic pathway an attractive target for the development of novel antibacterial agents. biorxiv.orgmdpi.com For instance, in Mycobacterium tuberculosis, L-rhamnose is crucial for the architecture of the cell wall, linking arabinogalactan (B145846) to peptidoglycan. biorxiv.org The enzymes of the dTDP-L-rhamnose biosynthesis pathway (RmlA, RmlB, RmlC, and RmlD) are considered promising drug targets. portlandpress.comnih.gov Researchers have actively screened for inhibitors of these enzymes. For example, a study identified a small molecule, 5-(4-chlorophenyl)-2-furoic acid (Ri03), which binds to RmlB and RmlC and inhibits the growth of several streptococcal strains. biorxiv.org
Furthermore, rhamnose-containing compounds themselves have shown potential as antimicrobial agents. ufms.brscialert.net Rhamnopyranoside fatty acid esters have demonstrated antifungal activity, with some derivatives showing better efficacy against Fusarium equiseti and Aspergillus flavus than standard antibiotics. mdpi.com Molecular docking studies suggest these compounds may act as non-azole type antifungal drugs by targeting lanosterol (B1674476) 14α-demethylase. mdpi.com Additionally, rhamnose-rich polysaccharides have been found to exhibit antifungal activity, particularly against Malassezia species, and show a synergistic effect when combined with other antifungal agents. google.comgoogle.com
Table 1: Examples of Rhamnose-Related Compounds with Antimicrobial Potential
| Compound/Target | Organism(s) | Key Findings | Reference(s) |
| 5-(4-chlorophenyl)-2-furoic acid (Ri03) | Streptococcal strains | Binds to RmlB and RmlC, preventing growth. | biorxiv.org |
| Rhamnopyranoside fatty acid esters | Fusarium equiseti, Aspergillus flavus | Showed better antifungal functionality than standard antibiotics. | mdpi.com |
| Rhamnose-rich polysaccharides | Malassezia species | Exhibited antifungal activity and synergistic effects with other antifungals. | google.comgoogle.com |
Anti-Cancer Research
The application of α-L-rhamnose in anti-cancer research is a growing field, with several studies highlighting its potential. Rhamnose-containing compounds have demonstrated cytotoxic activities against various cancer cell lines. rsc.orgmdpi.com For instance, synthetic betulinic acid saponins (B1172615) bearing L-rhamnopyranose residues showed potent cytotoxic activity against lung carcinoma and colorectal adenocarcinoma cells while being less active against normal human fibroblasts. rsc.org Similarly, a novel L-rhamnose-linked glycerolipid, 3-amino-1-O-hexadecyloxy-2R-(O–α-l-rhamnopyranosyl)-sn-glycerol, exhibited potent antitumor effects against human breast, prostate, and pancreas cancer cell lines. mdpi.com
The mechanism of action appears to be multifaceted. The rhamnose moiety can mediate the specific internalization of rhamnosylated compounds into cancer cells. researchgate.netnih.gov For example, a rhamnose-conjugated fluorescence probe showed much higher affinity and cellular internalization rates in oral and breast cancer cells compared to normal epithelial cells. researchgate.netnih.gov This targeting ability is being explored for enzyme-activated prodrug therapy, where rhamnosylated anticancer drugs exhibit low cytotoxicity until activated by an exogenous α-L-rhamnosidase. nih.gov
Furthermore, the immune system's recognition of rhamnose presents another therapeutic avenue. kiesslinglab.com Humans have naturally occurring antibodies against α-L-rhamnose. kiesslinglab.comnih.gov This has led to the development of strategies to recruit these endogenous antibodies to tumor cells by decorating them with rhamnose-containing glycoconjugates, thereby promoting complement-mediated cytotoxicity. kiesslinglab.comnih.gov This approach has shown that antibodies recognizing α-rhamnose are abundant and can effectively recruit the IgG antibody subtype. kiesslinglab.com
Table 2: Rhamnose-Containing Compounds in Anti-Cancer Studies
| Compound | Cancer Cell Lines | Key Findings | Reference(s) |
| Betulinic acid 3-O-α-L-rhamnopyranoside | Lung carcinoma (A549), Colorectal adenocarcinoma (DLD-1) | Higher cytotoxic activity against cancer cells compared to the parent compound, with less effect on normal fibroblasts. | rsc.org |
| 3-amino-1-O-hexadecyloxy-2R-(O–α-l-rhamnopyranosyl)-sn-glycerol | Breast, Prostate, Pancreas | Potent antitumor effect, superior to some clinical anticancer agents. Induces cell death via a non-membranolytic, caspase-independent pathway. | mdpi.com |
| Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) | Ehrlich Ascites Carcinoma (EAC) cells | Inhibited EAC cell growth in vivo. | researchgate.net |
| Rhamnosylated anticancer drugs (e.g., FUDR, Ara C) | Oral cancer (KB), Breast cancer (MDA-MB-231) | Act as prodrugs with low cytotoxicity, activated by α-L-rhamnosidase. Rhamnose moiety enhances cancer cell targeting. | researchgate.netnih.gov |
Strategies for Anti-Pneumococcal Infections
L-rhamnose is a significant component of the capsular polysaccharides (CPS) of many Streptococcus pneumoniae serotypes, which are major virulence factors. researchgate.netmdpi.comgrantome.com The presence of rhamnose in the CPS is critical for the bacterium's ability to resist complement-mediated opsonophagocytosis during systemic infections. grantome.com This makes the biosynthesis and incorporation of rhamnose into the pneumococcal capsule a key target for developing new therapies against pneumococcal infections.
Research has shown that L-rhamnose can be an important part of the immunodominant epitope for antibodies against certain pneumococcal serotypes, such as 23F. researchgate.net In this serotype, the CPS has a repeating unit containing two L-rhamnose residues, and the α-(1→2)-linked L-rhamnose is a dominant antigen. researchgate.netmdpi.com This suggests that vaccines based on rhamnose-containing synthetic oligosaccharides could be effective. researchgate.netnih.gov In fact, synthetic tri- and tetra-saccharides based on the 23F structure and containing L-rhamnose have been shown to be immunogenic and protective against pneumococcal infection in animal models. researchgate.netnih.gov
Targeting the enzymes responsible for rhamnose biosynthesis in S. pneumoniae is another promising strategy. nih.gov The dTDP-L-rhamnose biosynthesis pathway is critical for the virulence of several pneumococcal serotypes. nih.govbiorxiv.org Inhibiting this pathway would disrupt capsule formation, potentially rendering the bacteria more susceptible to the host immune system.
Elucidation of Physiological Functions in Plants
L-rhamnose is a common component of plant cell wall polysaccharides, particularly pectins, which play a major role in plant development and growth. biorxiv.orgfrontiersin.org It is also found in various plant secondary metabolites, such as flavonoids. biorxiv.org The biosynthesis of UDP-L-rhamnose in plants is a key process for the formation of these essential compounds. frontiersin.org
The catabolism of L-rhamnose in some filamentous fungi, which interact with plants, involves a non-phosphorylated pathway that is not yet fully understood. researchgate.net The release of L-rhamnose from plant polysaccharides is catalyzed by extracellular enzymes like α-L-rhamnosidases, the production of which is induced by the presence of L-rhamnose. researchgate.net Understanding the genetic regulation of these catabolic pathways can provide insights into plant-microbe interactions and the turnover of plant biomass.
Research into the physiological function of L-rhamnose and its derivatives in plants is ongoing. For example, the study of L-rhamnose catabolism in Aspergillus nidulans has shown that it proceeds via a non-phosphorylated pathway and is subject to glucose repression. researchgate.net Further elucidation of these pathways and their regulation will enhance our understanding of plant cell wall dynamics and the roles of rhamnose-containing compounds in plant physiology.
Structural Determination of alpha-L-Mannose-Containing Polysaccharides
Recent research has revealed a cross-reactivity of α-L-rhamnosidases, enzymes that typically cleave terminal α-L-rhamnose residues. jst.go.jp Specifically, microbial α-L-rhamnosidases from GH78 and GH106 families have been found to also possess α-L-mannosidase activity, meaning they can hydrolyze α-L-mannosyl linkages. jst.go.jp This discovery is significant because α-L-mannose is a rare sugar, and its presence in natural polysaccharides may be more widespread than previously thought. jst.go.jp
This enzymatic promiscuity provides a valuable tool for the structural analysis of polysaccharides. By using these dual-activity enzymes, researchers can identify and determine the structure of α-L-mannose-containing polysaccharides from various natural sources. jst.go.jp For example, the α-L-rhamnosidase SpRhaM from Sphingomonas paucimobilis FP2001 was found to have relatively high α-L-mannosidase activity. jst.go.jp The characterization of such enzymes will be instrumental in exploring the diversity and function of these rare sugar-containing biopolymers in the pharmaceutical and food industries. jst.go.jp
Understanding Interactions with Human Cell Receptors
This compound and rhamnose-rich polysaccharides can interact with specific lectin-like receptors on the surface of human cells, triggering intracellular signaling pathways. researchgate.netmdpi.comresearchgate.net An α-L-rhamnose-specific lectin site has been identified on human dermal fibroblasts and keratinocytes. researchgate.netresearchgate.net
Studies have shown that the interaction of rhamnose-rich oligo- and polysaccharides with these receptors on fibroblasts can stimulate cell proliferation, increase collagen biosynthesis, and decrease elastase-type activity. researchgate.netresearchgate.net This suggests that the lectin site functions as a true receptor, transmitting signals to the cell's interior. researchgate.netresearchgate.net The binding of rhamnose has been shown to modulate intracellular free calcium fluxes and gene expression related to the maintenance of the extracellular matrix. nih.govresearchgate.netmedchemexpress.com
Furthermore, the interaction of L-rhamnose and L-fucose with fucose receptors on human monocytes has been shown to inhibit T-cell fibronectin-mediated monocyte agglutination. nih.gov This indicates a role for rhamnose in modulating immune cell interactions. These findings highlight the potential for rhamnose-based compounds to be used in skincare for their rejuvenating effects and in immunomodulatory therapies. researchgate.netresearchgate.net
Exploration of Novel Enzymatic Activities
The enzymatic landscape related to α-L-rhamnose is a fertile ground for discovery, with researchers identifying and characterizing new enzymes with potential biotechnological applications. nih.govmdpi.com These enzymes are primarily involved in the biosynthesis, modification, and degradation of rhamnose-containing compounds.
α-L-Rhamnosidases: These enzymes (E.C. 3.2.1.40) catalyze the cleavage of terminal α-L-rhamnose residues from a variety of natural products. nih.govjst.go.jp They are of significant industrial interest for applications such as the debittering of citrus juices, enhancing wine aromas by releasing terpenes, and the biotransformation of flavonoids like rutin (B1680289). nih.govjmb.or.kracs.org Based on sequence similarities, α-L-rhamnosidases are classified into glycoside hydrolase (GH) families GH28, GH78, and GH106. nih.govjst.go.jp Researchers have characterized novel α-L-rhamnosidases from various microbial sources, such as Acrostalagmus luteo albus and Klebsiella oxytoca, with some exhibiting unique properties like alkaline stability or a compact structure, making them attractive for industrial use. nih.govoup.com Some α-L-rhamnosidases also exhibit broad substrate specificity, capable of cleaving α-L-mannosyl-linkages in addition to α-L-rhamnosyl-linkages. jst.go.jp
L-Rhamnose Isomerase (L-RhI): This enzyme (E.C. 5.3.1.14) is crucial for the microbial catabolism of L-rhamnose, catalyzing the reversible isomerization between L-rhamnose and L-rhamnulose. nih.gov Its broad substrate specificity has garnered attention for its potential in producing rare sugars. nih.govglycoforum.gr.jp For instance, L-RhI from Pseudomonas stutzeri can catalyze the conversion of D-allulose to D-allose, a rare sugar with potential applications. glycoforum.gr.jp
Rhamnose Biosynthesis Enzymes: The primary pathway for dTDP-L-rhamnose synthesis in bacteria involves four key enzymes: RmlA, RmlB, RmlC, and RmlD. nih.govoup.com Novel variants of these enzymes are being explored for efficient, one-pot enzymatic synthesis of dTDP-L-rhamnose, a crucial precursor for creating rhamnosylated molecules. frontiersin.org For example, a study on Saccharothrix syringae characterized a novel set of RmlABCD enzymes for this purpose. frontiersin.org
Other Novel Enzymes: Research has also identified other enzymes acting on rhamnose, such as L-rhamnose 1-dehydrogenase, which is involved in an oxidative pathway for L-rhamnose degradation in certain microorganisms. wikipedia.org
Interactive Table: Novel Enzymatic Activities Related to this compound
| Enzyme Name | EC Number | Source Organism (Example) | Function | Potential Application |
| α-L-Rhamnosidase | 3.2.1.40 | Klebsiella oxytoca | Hydrolyzes terminal α-L-rhamnose residues | Debittering juices, enhancing wine aroma, flavonoid modification |
| L-Rhamnose Isomerase | 5.3.1.14 | Pseudomonas stutzeri | Isomerization of L-rhamnose to L-rhamnulose | Production of rare sugars (e.g., D-allose) |
| RmlA (Glucose-1-phosphate thymidylyltransferase) | 2.7.7.24 | Saccharothrix syringae | First step in dTDP-L-rhamnose biosynthesis | Enzymatic synthesis of dTDP-L-rhamnose |
| RmlB (dTDP-D-glucose 4,6-dehydratase) | 4.2.1.46 | Saccharothrix syringae | Second step in dTDP-L-rhamnose biosynthesis | Enzymatic synthesis of dTDP-L-rhamnose |
| RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) | 5.1.3.13 | Saccharothrix syringae | Third step in dTDP-L-rhamnose biosynthesis | Enzymatic synthesis of dTDP-L-rhamnose |
| RmlD (dTDP-4-keto-L-rhamnose reductase) | 1.1.1.133 | Saccharothrix syringae | Fourth step in dTDP-L-rhamnose biosynthesis | Enzymatic synthesis of dTDP-L-rhamnose |
| L-Rhamnose 1-dehydrogenase | 1.1.1.173 | Pullularia pullulans | Oxidation of L-rhamnofuranose | Rhamnose catabolism studies |
Development of Rhamnose-Containing Vaccines
The absence of rhamnose biosynthesis pathways in humans makes rhamnose-containing molecules compelling targets for vaccine development. mdpi.comf1000research.com The presence of naturally occurring anti-rhamnose antibodies in human serum can be harnessed to enhance vaccine immunogenicity. frontiersin.orgresearchgate.netresearchgate.net
Conjugate Vaccines: A key strategy involves conjugating rhamnose to antigens, such as tumor-associated carbohydrate antigens (TACAs), which are often poorly immunogenic. mdpi.comacs.org This conjugation creates an "antibody-recruiting molecule" (ARM). researchgate.net Natural anti-rhamnose antibodies bind to the rhamnose moiety of the vaccine construct, facilitating its uptake by antigen-presenting cells (APCs) through Fc receptors, leading to a more robust immune response. researchgate.netresearchgate.netgoogle.com This approach has been explored for anti-cancer vaccines, where conjugating L-rhamnose to antigens like MUC1 has been shown to augment immunogenicity. mdpi.com
Adjuvants: Rhamnose is being incorporated into vaccine adjuvants to boost the immune response. Researchers have designed and synthesized novel adjuvants by conjugating monophosphoryl lipid A (MPLA), a known immunostimulator that interacts with Toll-like receptor 4, with L-rhamnose. nih.govnih.govacs.org These MPLA-rhamnose conjugates have demonstrated a synergistic effect, potently promoting antibody production against both protein and carbohydrate antigens in preclinical studies. nih.govacs.orgfigshare.com Studies have shown that conjugates with α-linked rhamnose (MPLA-α-Rha) may be more effective than those with β-linked rhamnose. nih.govnih.gov
Targeting Bacterial Polysaccharides: Another avenue is the development of vaccines based on bacterial rhamnose-containing polysaccharides. A notable example is the Group A Carbohydrate (GAC) of Streptococcus pyogenes (Group A Strep), which has a polyrhamnose backbone. f1000research.com A vaccine based on the L-rhamnose from this backbone is under development. f1000research.com Pre-clinical studies have shown that such vaccines can elicit protective IgG antibodies without causing cross-reactivity with human tissues, a significant safety concern with past GAS vaccine candidates. f1000research.com Glycoconjugate vaccines using synthetic rhamnosides from the GAC backbone have also shown promise. f1000research.com
Interactive Table: Research on Rhamnose-Containing Vaccines
| Vaccine Strategy | Target/Antigen Example | Proposed Mechanism of Action | Key Finding |
| Conjugate Vaccine (ARM) | MUC1 Tumor Antigen | Recruitment of natural anti-Rha antibodies to enhance APC uptake | Conjugation of L-rhamnose to a TACA enhances immunogenicity. mdpi.com |
| Adjuvant Development | Monophosphoryl lipid A (MPLA) | Synergistic immunostimulation via TLR4 (MPLA) and anti-Rha antibody recruitment (Rhamnose) | MPLA-α-Rha conjugates are potent adjuvants for protein and carbohydrate antigens. nih.govnih.gov |
| Polysaccharide-Based Vaccine | Group A Carbohydrate (GAC) | Eliciting protective antibodies against the bacterial polyrhamnose backbone | L-Rhamnose-based GAC vaccine increases IgG titers and provides protective effects in animal models. f1000research.com |
Advanced Studies in Glycosylation Machinery
Understanding the intricate machinery of rhamnose glycosylation is critical for harnessing its potential. Research in this area focuses on the enzymes and pathways that synthesize activated rhamnose donors and transfer them to acceptor molecules. portlandpress.comresearchgate.net
Rhamnose Donor Biosynthesis: Three primary nucleotide-activated rhamnose donors have been identified: dTDP-L-rhamnose, UDP-L-rhamnose, and GDP-D-rhamnose. mdpi.comnih.gov
dTDP-L-rhamnose: This is the most common donor in bacteria and is synthesized by the four-enzyme Rml pathway (RmlA, RhamB, RmlC, RmlD). portlandpress.comnih.govoup.com
UDP-L-rhamnose: This donor is primarily found in plants and fungi. portlandpress.comnih.govnih.gov In fungi like Magnaporthe grisea, it is synthesized from UDP-glucose by enzymes including a bifunctional UDP-4-keto-6-deoxyglucose-3,5-epimerase/4-reductase. nih.gov
GDP-D-rhamnose: A rarer form found in some bacteria like Pseudomonas aeruginosa, synthesized from GDP-D-mannose. portlandpress.comnih.gov
Rhamnosyltransferases (Rha-Ts): These enzymes catalyze the transfer of rhamnose from an activated donor to a specific acceptor molecule, which can range from small flavonoids to large polysaccharides. portlandpress.comresearchgate.netsioc-journal.cn The characterization of Rha-Ts is challenging due to their frequent association with membranes and the complexity of their substrates. portlandpress.com Functional verification often relies on gene knockout studies and heterologous expression. nih.gov Rha-Ts from various bacteria, including Streptococcus pneumoniae and Mycobacterium tuberculosis, have been studied for their role in biosynthesizing critical cell surface structures. nih.gov In plants, UDP-rhamnosyltransferases are involved in the glycosylation of flavonoids, such as the formation of myricetin (B1677590) 3-O-rhamnoside in Morella rubra. oup.com
Glycosylation Systems: In many Gram-positive bacteria, rhamnose-rich cell wall polysaccharides (Rha-CWPS) are synthesized by complex, multicomponent transmembrane glycosylation systems. nih.govresearchgate.net These systems are responsible for adding side-chain substituents to the polyrhamnose backbone in the extracytoplasmic space, a crucial step for bacterial cell growth and division. nih.govresearchgate.net
Investigating Ecological Roles and Microbial Interactions
L-rhamnose and its derivatives play significant roles in how microbes interact with their environment and other organisms. nih.gov
Biofilm Formation: L-rhamnose can modulate the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix. nih.govmdpi.com Rhamnolipids, glycolipid biosurfactants produced predominantly by Pseudomonas aeruginosa, are key players in this process. nih.govscivisionpub.com They are involved in biofilm architecture, maturation, and dispersal. nih.govnih.govabdel-mawgoud.com Studies on Escherichia coli have shown that environmental L-rhamnose can significantly affect growth kinetics and reduce biofilm formation under specific conditions. mdpi.com
Microbial Interactions and Pathogenesis: Rhamnose-containing molecules on bacterial surfaces are crucial for interactions with other organisms. biorxiv.org Rhamnose-rich cell wall polysaccharides in Gram-positive bacteria can act as receptors for bacteriophages (viruses that infect bacteria). nih.govresearchgate.net These surface polysaccharides are also involved in escaping host defenses during infection. nih.govresearchgate.net The disruption of rhamnose biosynthesis pathways has been shown to attenuate the virulence of pathogenic bacteria such as Enterococcus faecalis. biorxiv.org
Ecological Functions of Rhamnolipids: Beyond their role in biofilms, rhamnolipids have a broader ecological significance due to their properties as biosurfactants. scivisionpub.comnih.govresearchgate.net They promote the uptake and biodegradation of poorly soluble substrates, such as hydrocarbons, making them promising for bioremediation applications. nih.govabdel-mawgoud.com Their low toxicity and biodegradability also make them an environmentally friendly alternative to synthetic surfactants in agriculture, where they can be used for the biological control of plant pathogens. scivisionpub.comresearchgate.netjuniperpublishers.com Rhamnolipids act on pathogenic fungi and bacteria by disrupting their cell membranes, leading to cell lysis. juniperpublishers.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying alpha-L-rhamnose in plant-derived polysaccharides?
- Methodology : High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) is widely used for monosaccharide analysis after acid hydrolysis (1 M TFA, 110°C for 6 hours). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is applied to analyze glycosidic linkages and anomeric configurations .
- Data Validation : Cross-validate results with gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., trimethylsilylation) to resolve co-eluting sugars .
Q. How is this compound synthesized in plants, and what enzymes regulate its biosynthesis?
- Pathway : this compound is synthesized via the nucleotide sugar pathway, where UDP-glucose is converted to UDP-rhamnose by UDP-rhamnose synthase (RHM1-3 in Arabidopsis). Key enzymes include rhamnose synthase and glycosyltransferases for incorporation into polysaccharides like rhamnogalacturonan-I (RG-I) .
- Experimental Design : Gene knockout studies (e.g., RHM mutants) combined with HPLC quantification of sugar nucleotides validate pathway activity .
Advanced Research Questions
Q. How do computational methods like DFT and molecular dynamics clarify this compound’s structural behavior in radical formation and glycosidic linkages?
- DFT Applications : Density functional theory (DFT) cluster calculations (B3LYP/6-31G*) model radical stability in crystalline this compound, predicting hyperfine coupling tensors and g-values for EPR validation .
- Molecular Dynamics : Simulations (AMBER force field) analyze glycosidic linkage flexibility (e.g., α-(1→2) vs. α-(1→3) conformers), correlating with optical rotation and NMR coupling constants (³JCH ≈ 2–4 Hz) .
- Contradiction Note : Early EPR studies proposed oxygen-centered radicals, but DFT calculations favor carbon-centered hydroxyalkyl radicals .
Q. What role does this compound play in modulating immune responses through polysaccharide interactions?
- Mechanism : Rhamnose-rich polysaccharides (e.g., pectin RG-I) bind to macrophage receptors (e.g., TLR4), inducing NF-κB signaling. Validate via ELISA (cytokine secretion) and flow cytometry (surface receptor blocking) .
- Data Interpretation : Conflicting studies report pro- vs. anti-inflammatory effects depending on polysaccharide branching (e.g., linear vs. ramified RG-I) .
Q. How do rhamnose-containing glycoconjugates influence bacterial adhesion and biofilm formation?
- Experimental Approach : Use atomic force microscopy (AFM) to measure binding forces between rhamnose-specific lectins (e.g., Oreochromis niloticus lectin) and bacterial surfaces (e.g., Pseudomonas LPS) .
- Key Finding : Rhamnose moieties enhance biofilm stability by 40% in Streptomyces olivaceus through hydrophobic interactions .
Methodological Considerations
- Sample Preparation : For plant polysaccharides, avoid excessive hydrolysis (≥120°C degrades rhamnose). Use mild conditions (1 M TFA, 110°C) .
- EPR Studies : Account for crystalline environment effects in DFT models to match experimental hyperfine tensors (±5%) .
- Contradiction Resolution : When NMR and optical rotation data conflict, prioritize molecular dynamics simulations to reconcile conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
